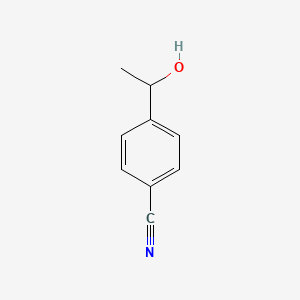

4-(1-Hydroxyethyl)benzonitrile

Description

Overview and Significance in Contemporary Chemical Science

4-(1-Hydroxyethyl)benzonitrile is a substituted aromatic compound that has garnered significant attention in modern chemical research. Structurally, it consists of a benzene (B151609) ring substituted with a nitrile group (-C≡N) and a 1-hydroxyethyl group [-CH(OH)CH₃] at the para-position (position 4). This arrangement makes it a chiral molecule, existing as two distinct enantiomers: (R)-4-(1-Hydroxyethyl)benzonitrile and (S)-4-(1-Hydroxyethyl)benzonitrile. cymitquimica.com The presence of three key functional components—the aromatic ring, the reactive nitrile group, and the chiral hydroxyl group—renders it a highly versatile and valuable building block in organic synthesis.

The significance of this compound in chemical science stems from its role as a key intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical and agrochemical industries. The nitrile group can be subjected to a variety of transformations, including reduction to amines or hydrolysis to carboxylic acids, while the secondary alcohol can be oxidized to a ketone. This multi-functionality allows for the creation of a diverse array of derivatives. The stereochemistry of the hydroxyl group is often crucial, as different enantiomers can exhibit vastly different biological activities, making the stereoselective synthesis of this compound a major area of research. scispace.com

Below is a table summarizing the key chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govfluorochem.co.uk |

| CAS Number | 52067-35-3 | nih.govfluorochem.co.uk |

| Molecular Formula | C₉H₉NO | nih.govchemscene.com |

| Molecular Weight | 147.17 g/mol | nih.govchemscene.com |

| Boiling Point | 291.3±23.0 °C (Predicted) | chemicalbook.com |

| Density | 1.12±0.1 g/cm³ (Predicted) | chemicalbook.com |

| InChIKey | XGAVOODMMBMCKV-UHFFFAOYSA-N | nih.gov |

This data is based on predicted and experimental values from various chemical databases.

Historical Context of Research on Benzonitrile (B105546) Derivatives

The study of benzonitrile and its derivatives has a rich history dating back to the mid-19th century. Benzonitrile (C₆H₅CN), the parent compound, was first reported in 1844 by the German chemist Hermann Fehling. atamankimya.comwikipedia.orgatamanchemicals.com He synthesized it through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure, coining the name "benzonitrile" which subsequently defined an entire class of organic compounds. atamankimya.comwikipedia.org

Initially, research into benzonitriles focused on their fundamental properties and reactions. They were recognized as useful solvents and versatile precursors for a wide range of derivatives, such as benzamides and N-substituted benzamides through hydrolysis reactions. atamankimya.comwikipedia.orgatamanchemicals.com The development of synthetic methods like the Rosenmund–von Braun reaction, which involves the cyanation of aryl halides, further expanded the accessibility and variety of substituted benzonitriles. wikipedia.org

In the 20th and 21st centuries, the focus shifted towards the functional applications of benzonitrile derivatives. Researchers began to explore their utility in coordination chemistry, where they serve as labile ligands in transition metal complexes, acting as valuable synthetic intermediates. atamankimya.comwikipedia.orgatamanchemicals.com The discovery of their potential in life sciences and materials science propelled further investigation. ontosight.aiontosight.ai Compounds like this compound emerged from this expanded scope of research, where the introduction of additional functional groups onto the benzonitrile scaffold led to molecules with specific, desirable properties, such as chirality and the potential for biological activity, making them targets for advanced synthetic strategies. ontosight.aigoogle.com

Current Research Trajectories and Interdisciplinary Relevance

The contemporary research landscape for this compound is vibrant and highly interdisciplinary, primarily revolving around its synthesis and application as a chiral building block.

Asymmetric Synthesis: A dominant research trajectory is the development of efficient and highly selective methods for producing enantiomerically pure (R)- or (S)-4-(1-Hydroxyethyl)benzonitrile. The asymmetric reduction of the prochiral ketone, 4-acetylbenzonitrile (B130643), is the most common approach. nih.govliv.ac.uk

Biocatalysis: Significant progress has been made using biocatalysts, such as ketoreductases (KREDs) and alcohol dehydrogenases, to achieve high conversion rates and excellent enantioselectivity. scispace.comnih.gov For instance, studies have demonstrated that screening various ketoreductases can identify enzymes that produce the desired enantiopure alcohol with complete conversion. scispace.com The (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been successfully used for the asymmetric reduction of 4-acetylbenzonitrile to yield the corresponding alcohol with 100% conversion. nih.govpsu.edu

Chemical Catalysis: Asymmetric transfer hydrogenation (ATH) using chiral metal complexes, such as those based on Ruthenium (Ru), Rhodium (Rh), or Iridium (Ir) with chiral ligands like TsDPEN, is another powerful strategy. liv.ac.uk Research in this area focuses on optimizing reaction conditions, such as the composition of the hydrogen source (e.g., formic acid/triethylamine mixtures), to maximize both reaction rates and enantioselectivity. liv.ac.uk

Medicinal Chemistry and Pharmaceutical Applications: The chiral nature of this compound makes it a valuable intermediate in medicinal chemistry. The (R)-enantiomer, in particular, has been investigated for its potential biological activities. It is explored as a precursor for more complex therapeutic agents and is a key building block in the synthesis of various biologically active compounds. smolecule.com

Organic Synthesis and Materials Science: Beyond pharmaceuticals, this compound serves as a versatile building block in broader organic synthesis. ambeed.com Its functional groups can be manipulated to create a variety of other molecules. The compound and its derivatives are also utilized in the production of specialty chemicals and have applications in materials science, for example, as building blocks for small molecule semiconductors. chemscene.com This interdisciplinary relevance underscores the compound's importance in both fundamental academic research and applied chemical industries.

The table below presents findings from selected studies on the asymmetric synthesis of this compound.

| Catalyst/Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Source(s) |

| (S)-1-phenylethanol dehydrogenase (PEDH) | 4-Acetylbenzonitrile | This compound | 100 | >99 | nih.gov |

| Ketoreductase (KRED-110) | 4-[(1S)-2-bromo-1-hydroxyethyl]benzonitrile precursor | (S)-enantiomer | Complete | Enantiopure | scispace.com |

| [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | 4-Acetylbenzonitrile | (R)-4-(1-Hydroxyethyl)benzonitrile | 99 | 99 | liv.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAVOODMMBMCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342614 | |

| Record name | 4-(1-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52067-35-3 | |

| Record name | 4-(1-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-hydroxyethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4 1 Hydroxyethyl Benzonitrile and Its Analogs

Classical Synthetic Routes

Traditional methods for synthesizing 4-(1-Hydroxyethyl)benzonitrile and related secondary alcohols often rely on well-established reactions in organic chemistry, providing robust and widely applicable, though often non-stereoselective, pathways.

Grignard Reaction-Based Synthesis

The addition of organometallic reagents to carbonyl compounds is a cornerstone of C-C bond formation. The synthesis of this compound can be achieved by reacting a suitable organometallic methyl nucleophile with 4-formylbenzonitrile.

A notable example involves an enantioselective methylation using methyltriisopropoxytitanium, a modified Grignard-type reagent, in the presence of a chiral binaphthyl-derived ligand. mmu.ac.uk This method provides the (R)-enantiomer of this compound with high yield and enantioselectivity. mmu.ac.uk The reaction of 4-formylbenzonitrile with methyltriisopropoxytitanium and a chiral ligand in diethyl ether (Et2O) successfully produces (R)-4-(1-hydroxyethyl)benzonitrile. mmu.ac.uk

Table 1: Grignard-Type Synthesis of (R)-4-(1-Hydroxyethyl)benzonitrile mmu.ac.uk

| Starting Material | Reagent | Chiral Ligand | Solvent | Product |

|---|

Reduction of 4-Acetylbenzonitrile (B130643) and Analogous Ketones

The most direct and common route to this compound is the reduction of the corresponding ketone, 4-acetylbenzonitrile. This transformation can be accomplished using various reducing agents, leading to the desired secondary alcohol.

Chemical reduction methods include transfer hydrogenation. Asymmetric transfer hydrogenation of 4-acetylbenzonitrile using a Ruthenium-TsDPEN catalyst system in a formic acid/triethylamine mixture has been shown to produce the corresponding alcohol with 99% conversion and up to 99% enantiomeric excess (ee). liv.ac.uk Another approach involves transfer hydrogenation with molybdenum complexes, although this can sometimes lead to poor recovery of the alcohol product due to concurrent reduction or hydrolysis processes. polimi.itresearchgate.net

Conjugate Addition and Related Carbonyl Functionalizations

An alternative strategy involves the functionalization of alkynes. A tandem reaction combining the hydration of 4-ethynylbenzonitrile (B1307882) followed by transfer hydrogenation provides an efficient route to this compound. This method avoids the isolation of the intermediate ketone, proceeding directly to the alcohol product.

Advanced and Stereoselective Synthesis

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of advanced, stereoselective synthetic methods. These strategies aim to produce a single enantiomer of this compound, which is crucial for biological applications.

Asymmetric Reduction Strategies

Asymmetric reduction of the prochiral ketone 4-acetylbenzonitrile is a primary strategy for accessing enantiopure (R)- or (S)-4-(1-Hydroxyethyl)benzonitrile. nih.govscispace.com This can be achieved through catalysis using chiral metal complexes or, more prominently, through biocatalysis with enzymes. liv.ac.uknih.gov

Biocatalysis using alcohol dehydrogenases has emerged as a powerful tool for the synthesis of chiral alcohols with high enantioselectivity and under mild reaction conditions. nih.govnih.gov (S)-1-phenylethanol dehydrogenase (PEDH), originating from the denitrifying bacterium Aromatoleum aromaticum, is particularly effective. nih.govnih.gov This enzyme, part of the short-chain dehydrogenase/reductase (SDR) family, catalyzes the NADH-dependent, enantioselective reduction of acetophenone (B1666503) and its derivatives. nih.govresearchgate.netnih.gov

In the case of 4-acetylbenzonitrile, PEDH has been used as a whole-cell catalyst to achieve complete (100%) conversion to this compound. nih.gov The reaction is highly stereospecific, producing the alcohol with excellent enantiomeric excess. nih.gov A related enzyme, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), also from A. aromaticum, demonstrates high catalytic activity and stereospecificity for the reduction of 4-acetylbenzonitrile. mdpi.com In a comparative study, S-HPED showed a specific activity of 186 U/mg with 100% conversion for this substrate. nih.gov

Table 2: Enzyme-Catalyzed Reduction of 4-Acetylbenzonitrile

| Enzyme | Source Organism | Substrate | Product | Conversion (%) | Specific Activity (U/mg) | Reference |

|---|---|---|---|---|---|---|

| (S)-1-phenylethanol dehydrogenase (PEDH) | Aromatoleum aromaticum | 4-Acetylbenzonitrile | This compound | 100 | Not Reported | nih.gov |

The high enantioselectivity of these enzymes is attributed to the specific geometry of their active sites, which dictates the binding orientation of the substrate. nih.govacs.org These biocatalytic methods represent a green and efficient alternative to traditional chemical synthesis for producing enantiopure this compound. nih.gov

Chiral Catalyst-Mediated Enantioselective Hydroxylation

The enantioselective synthesis of chiral alcohols is a critical endeavor in modern organic chemistry, particularly for the preparation of pharmaceutical intermediates. In the context of this compound, achieving high enantiopurity is essential for its potential applications where specific stereoisomers may exhibit desired biological activity.

A notable method for the enantioselective synthesis of (R)-4-(1-hydroxyethyl)benzonitrile involves the asymmetric addition of a methyl group to 4-formylbenzonitrile. This transformation can be efficiently catalyzed by a system utilizing methyltriisopropoxytitanium as the nucleophile in the presence of a chiral binaphthyl-derived ligand. mmu.ac.uk Research has demonstrated that the reaction of 4-formylbenzonitrile with methyltriisopropoxytitanium, facilitated by the (Ra,S)-Ph-BINMOL ligand, proceeds in diethyl ether to afford (R)-4-(1-hydroxyethyl)benzonitrile in good yield and high enantioselectivity. mmu.ac.uk

Another approach to obtaining enantiomerically pure forms of this compound is through enzymatic resolution. A patent describes a method for the resolution of racemic this compound using a mixture of esterases (XL19 and XL23) and vinyl acetate. This process yields both the (S) and (R)-enantiomers with high enantiomeric excess (ee). google.com For instance, one embodiment of this method reports obtaining (S)-4-(1-hydroxyethyl)benzonitrile with a 45% yield and 99% ee, and (R)-4-(1-hydroxyethyl)benzonitrile with a 48% yield and 99% ee. google.com

The following table summarizes the results of the enantioselective synthesis and resolution of this compound:

| Method | Starting Material | Catalyst/Enzyme | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Methylation mmu.ac.uk | 4-Formylbenzonitrile | Methyltriisopropoxytitanium, (Ra,S)-Ph-BINMOL | (R)-4-(1-Hydroxyethyl)benzonitrile | - | >95 |

| Enzymatic Resolution google.com | Racemic this compound | Esterase XL19 and XL23 | (S)-4-(1-hydroxyethyl)benzonitrile | 45 | 99 |

| Enzymatic Resolution google.com | Racemic this compound | Esterase XL19 and XL23 | (R)-4-(1-hydroxyethyl)benzonitrile | 48 | 99 |

Multi-step Synthetic Sequences and Intermediate Formation

A prevalent and practical multi-step synthetic route to this compound involves the reduction of the corresponding ketone, 4-acetylbenzonitrile. This intermediate is readily available and can be efficiently converted to the desired secondary alcohol.

The reduction of 4-acetylbenzonitrile can be accomplished using various reducing agents. For instance, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED) has been shown to catalyze the reduction of 4-acetylbenzonitrile to this compound with 100% conversion. mdpi.com This biocatalytic approach offers high selectivity and operates under mild conditions.

Chemical reduction methods are also widely employed. However, the choice of catalyst and reaction conditions is crucial to avoid undesired side reactions. For example, in aqueous phase hydrogenation using ruthenium nanoparticles, 4-acetylbenzonitrile showed no evidence of reduction, which was attributed to catalyst deactivation by the nitrile group. google.com In contrast, flow chemistry has been successfully applied to the synthesis of this compound from 4-acetylbenzonitrile, demonstrating an 89% yield. unimi.it

The synthesis of the precursor, 4-acetylbenzonitrile, can be achieved through several methods, including the Friedel-Crafts acylation of benzonitrile (B105546) or the oxidation of 4-ethylbenzonitrile (B1329635). google.com One patented method describes the direct catalytic selective oxidation of 4-ethylbenzonitrile to 4-acetylbenzonitrile using a solid catalyst. google.com

Green Chemistry Approaches in Benzonitrile Synthesis (General)

The principles of green chemistry are increasingly being applied to the synthesis of benzonitriles to mitigate the environmental impact of traditional methods. A significant advancement in this area is the use of ionic liquids (ILs) as recyclable catalysts and reaction media.

One prominent green synthetic route for benzonitriles involves the reaction of aldehydes with hydroxylamine (B1172632) hydrochloride. guidechem.com To circumvent the issues associated with the use of hydrochloric acid, such as equipment corrosion and environmental pollution, researchers have developed methods using ionic liquids. For example, a one-pot direct synthesis of benzonitrile from benzaldehyde (B42025) has been achieved using 1-sulfonylpyridinium hydrogensulfate hydroxylamine salt in the presence of an ionic liquid, which acts as a co-solvent, catalyst, and phase separation agent. guidechem.com This method boasts a 100% conversion of benzaldehyde and a 100% yield of benzonitrile under optimized conditions (120 °C for 2 hours). guidechem.com The ionic liquid can be easily recovered and reused. rsc.orgsemanticscholar.org

Other green approaches include the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. For instance, Fe3O4-CTAB nanoparticles have been employed as a catalyst for the one-pot synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride, achieving a 97% yield. semanticscholar.orgresearchgate.net

The following table highlights key aspects of green benzonitrile synthesis:

| Method | Catalyst/Medium | Key Advantages | Yield (%) |

| Ionic Liquid-based guidechem.com | 1-sulfonylpyridinium hydrogensulfate hydroxylamine salt / [HSO3-b-Py]·HSO4 | Recyclable catalyst/medium, no metal catalyst, no inorganic acid release | 100 |

| Heterogeneous Catalysis semanticscholar.orgresearchgate.net | Fe3O4-CTAB nanoparticles | Recyclable catalyst, high efficiency | 97 |

Synthesis of Structural Analogs and Derivatives of this compound

The versatile structure of this compound allows for various modifications at both the hydroxyethyl (B10761427) moiety and the benzonitrile ring, as well as its incorporation into more complex heterocyclic systems.

Modifications of the Hydroxyethyl Moiety

The secondary alcohol of the hydroxyethyl group is a prime site for chemical transformations, allowing for the synthesis of a range of derivatives.

Oxidation: The hydroxyethyl group can be oxidized to the corresponding ketone, 4-acetylbenzonitrile. This reaction is a key step in many synthetic pathways and can be achieved using various oxidizing agents.

Etherification and Esterification: While specific examples for this compound are not detailed in the provided search results, the hydroxyl group is amenable to etherification and esterification reactions under standard conditions to yield a variety of ethers and esters.

Substitution: The hydroxyl group can be substituted to introduce other functional groups. For example, conversion to an amino group leads to the formation of (S)-4-(1-amino-2-hydroxyethyl)benzonitrile, a valuable building block in medicinal chemistry. smolecule.com

Substitutions on the Benzonitrile Ring

Modifications to the aromatic ring of this compound can be achieved to produce a variety of substituted analogs.

Halogenation: The synthesis of halogenated derivatives has been reported. For example, 2-fluoro-4-(1-hydroxyethyl)benzonitrile (B8765293) and 4-(2-chloro-1-hydroxyethyl)benzonitrile (B102610) have been synthesized, which can serve as intermediates for further functionalization. evitachem.comevitachem.com The introduction of a halogen atom can significantly alter the electronic properties of the molecule and provide a handle for cross-coupling reactions.

Other Substitutions: The synthesis of 3-ethyl-4-(1-hydroxyethyl)benzonitrile (B13652098) has also been noted, demonstrating that alkyl groups can be introduced onto the benzonitrile ring. ambeed.com

Incorporation into Heterocyclic Systems

The nitrile group of this compound and its analogs is a versatile functional group for the construction of various nitrogen-containing heterocyclic systems.

Oxazolines: Benzonitriles are common starting materials for the synthesis of 2-oxazolines through reaction with amino alcohols. ijpsr.comgoogle.comorganic-chemistry.org This reaction can be catalyzed by various reagents, including copper-NHC complexes, and can even proceed without a metal catalyst under certain conditions. organic-chemistry.org The resulting oxazoline (B21484) ring is a valuable scaffold in medicinal chemistry.

Other Nitrogen-Containing Heterocycles: The nitrile functionality can participate in cycloaddition reactions and other transformations to form a diverse range of heterocycles. For example, benzonitrile derivatives can be used in the synthesis of imidazoles and other nitrogen-containing bicyclic heterocycles. google.com The synthesis of imidazo[1,5-a]pyridine (B1214698) analogs has been reported, which could potentially utilize derivatives of this compound.

Reaction Mechanisms and Mechanistic Investigations Involving 4 1 Hydroxyethyl Benzonitrile

Catalytic Transformations and Mechanistic Insights

Catalytic methods offer efficient and selective routes for the transformation of 4-(1-hydroxyethyl)benzonitrile. The choice of catalyst and reaction conditions plays a critical role in directing the reaction towards the desired product, whether through hydrogenation, hydrogenolysis, oxidation, or dehydrogenation pathways.

The catalytic hydrogenation of aromatic nitriles is a significant industrial process for the synthesis of primary amines. researchgate.net In the case of this compound, the presence of the benzylic hydroxyl group introduces complexity, as both the nitrile and the hydroxyl group can react under hydrogenation conditions, leading to pathways of either nitrile hydrogenation or hydroxyl group hydrogenolysis. rsc.orgacs.org

The choice of catalyst is paramount in controlling the selectivity of the reaction. Palladium on carbon (Pd/C) is a widely used and effective heterogeneous catalyst for both hydrogenation and hydrogenolysis reactions. commonorganicchemistry.comwikipedia.org When this compound is subjected to hydrogenation over a Pd/C catalyst, a competitive reaction between nitrile hydrogenation and hydrogenolysis of the C-O bond of the secondary alcohol can occur.

Studies on analogous compounds like benzonitrile (B105546) have shown that Pd/C readily catalyzes the hydrogenation of the nitrile to a primary amine (benzylamine), which can then undergo a subsequent hydrogenolysis step to form toluene. researchgate.netacs.org This suggests a consecutive reaction sequence for substrates like this compound. The reaction conditions, including solvent, temperature, and hydrogen pressure, along with catalyst modifiers, can be tuned to favor one pathway over the other. wikipedia.orgnih.gov For instance, performing the reaction under acidic conditions can form a salt with the primary amine product, which may prevent further hydrogenolysis. hidenanalytical.com The use of specific catalyst poisons, such as ethylenediamine, has also been shown to suppress the hydrogenation of aryl nitriles while allowing other functional groups to be reduced, highlighting the tunability of Pd/C catalyst systems. nih.gov

Table 1: Influence of Catalyst on Reaction Pathways

| Catalyst | Primary Reaction Pathway | Predominant Product(s) | Key Mechanistic Feature |

|---|---|---|---|

| Pd/C | Hydrogenation & Hydrogenolysis | Primary amine, Hydrogenolysis product | Pd/C is active for both C≡N bond reduction and C-O bond cleavage. acs.orgwikipedia.org |

| Raney Nickel | Hydrogenation | Primary amine | Often used for nitrile hydrogenation but may also reduce other functional groups. hidenanalytical.com |

| Modified Pd/C (e.g., Pd/C(en)) | Selective Hydrogenation | Retained nitrile group | Catalyst poisoning can suppress the reactivity of the nitrile group. nih.gov |

The catalytic hydrogenation of a nitrile to a primary amine is generally understood to proceed in a stepwise manner involving an imine intermediate. rsc.orgwikipedia.org In the first step, the nitrile group is hydrogenated to form a highly reactive primary aldimine intermediate. rsc.org This imine is typically not isolated as it rapidly undergoes further hydrogenation to yield the primary amine. nih.govjove.com

The mechanism involves the following key steps:

Nitrile Hydrogenation to Imine: The nitrile undergoes a two-electron reduction, adding two hydrogen atoms across the carbon-nitrogen triple bond to form an imine. R-C≡N + H₂ → R-CH=NH. wikipedia.org

Imine Hydrogenation to Amine: The resulting imine intermediate is then further reduced in a subsequent two-electron step to the corresponding primary amine. R-CH=NH + H₂ → R-CH₂-NH₂. libretexts.orglibretexts.org

The concentration of the imine intermediate in the reaction mixture is generally low due to its high reactivity. However, this intermediate is crucial as it can also participate in side reactions. For instance, the imine can react with the primary amine product to form secondary amines, a common byproduct in nitrile hydrogenation. wikipedia.orgnih.gov The choice of catalyst and reaction conditions is critical to minimize these side reactions and maximize the selectivity for the desired primary amine. wikipedia.orgnih.gov

The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 4-acetylbenzonitrile (B130643). This transformation is a fundamental process in organic synthesis and can be achieved through various catalytic methods, including acceptorless dehydrogenation and aerobic oxidation. wikipedia.org

Acceptorless dehydrogenation (AD) is an environmentally benign method for the oxidation of alcohols to carbonyl compounds, where molecular hydrogen is the only byproduct. rsc.orgresearchgate.net This process is typically catalyzed by transition metal complexes, with ruthenium-based catalysts being particularly effective. rsc.orgnih.gov

The mechanism for the ruthenium-catalyzed acceptorless dehydrogenation of a secondary alcohol like this compound generally involves the following steps:

Coordination: The alcohol coordinates to the ruthenium center.

β-Hydride Elimination: A hydride is transferred from the α-carbon of the alcohol to the metal center, forming a metal-hydride species and releasing the ketone product.

H₂ Formation: Two metal-hydride species combine, or a metal-hydride reacts with a proton source (like the alcohol substrate), to liberate H₂ gas and regenerate the active catalyst. acs.org

Table 2: Key Features of Acceptorless Dehydrogenation

| Catalyst Type | Role of Base | Byproduct | Mechanistic Hallmark |

|---|

Aerobic oxidation utilizes molecular oxygen from the air as the ultimate oxidant, making it a green and cost-effective method for alcohol oxidation. organic-chemistry.orgorganic-chemistry.org Various catalytic systems, often involving transition metals in combination with co-catalysts, can facilitate the aerobic oxidation of secondary alcohols to ketones. researchgate.netthieme-connect.com

A common and well-studied system for aerobic alcohol oxidation involves a metal catalyst (e.g., copper, iron, or palladium) and a nitroxyl radical co-catalyst, such as TEMPO (2,2,6,6-tetramethylpiperidinyloxyl). organic-chemistry.orgthieme-connect.com The mechanism for the TEMPO-catalyzed aerobic oxidation of this compound would proceed through a catalytic cycle:

Oxidation of TEMPO: The active oxidant, the N-oxoammonium ion, is generated from the oxidation of TEMPO by the primary metal oxidant, which is in turn reoxidized by O₂.

Alcohol Oxidation: The N-oxoammonium ion oxidizes the alcohol to the ketone, during which it is reduced to the hydroxylamine (B1172632) form.

Catalyst Regeneration: The hydroxylamine is then reoxidized back to the nitroxyl radical, completing the catalytic cycle.

Hydrosilylation Reaction Mechanisms

The formation of this compound is commonly achieved through the hydrosilylation of its precursor, 4-acetylbenzonitrile. This reaction involves the addition of a silicon-hydride (Si-H) bond across the carbon-oxygen double bond of the ketone. The mechanism can proceed through several pathways, often dependent on the type of catalyst employed.

Metal-Catalyzed Mechanisms: Transition metal complexes, particularly those based on iron, rhodium, and iridium, are effective catalysts. acs.org A common mechanistic cycle for an iron(II) catalyst involves several key steps. acs.org Initially, the precatalyst, often an iron carboxylate, is activated by reduction to an iron alkoxide, which then enters the main catalytic cycle. acs.org The proposed mechanism is characterized by:

Coordination: The ketone (4-acetylbenzonitrile) coordinates to the iron hydride complex.

Insertion: The carbonyl group of the ketone inserts into the iron-hydride (Fe-H) bond, forming an iron alkoxide complex. acs.org

Sigma-Bond Metathesis: This is often the rate-determining step, where the newly formed iron alkoxide reacts with the hydrosilane. acs.org This step regenerates the iron hydride catalyst and produces a silylated ether intermediate.

Hydrolysis: Subsequent workup with water hydrolyzes the silyl ether to yield the final product, this compound.

Some mechanisms may also involve radical pathways, especially with first-row transition metals like cobalt and iron, which can engage in one-electron redox processes. acs.org

Base-Catalyzed Mechanisms: Simple bases like potassium tert-butoxide (KOtBu) can also catalyze the hydrosilylation of ketones. nih.gov In this pathway, the base reacts with the silane to form a hypervalent silicate species. nih.gov This silicate is a much more potent hydride donor than the original silane and can directly reduce the ketone. acs.orgnih.gov This method is advantageous as it avoids transition metals and tolerates cyano groups. nih.gov

| Mechanism Type | Catalyst/Reagent | Key Intermediate(s) | Rate-Determining Step |

| Metal-Catalyzed | Iron(II) complexes | Iron hydride, Iron alkoxide | σ-bond metathesis |

| Base-Catalyzed | KOtBu, KOH | Hypervalent hydridosilicate | Hydride transfer |

Enzymatic Reaction Mechanisms

Biocatalysis offers a highly selective route to chiral alcohols, including the enantiomers of this compound, primarily through the enzymatic reduction of 4-acetylbenzonitrile. researchgate.net Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the principal enzymes used for this transformation. researchgate.netnih.gov

While direct hydroxylation of 4-ethylbenzonitrile (B1329635) can occur, a more common and controlled bio-pathway involves a two-step cascade. First, an enzyme such as an unspecific peroxygenase (UPO) oxidizes the ethyl group of 4-ethylbenzonitrile to the corresponding ketone, 4-acetylbenzonitrile. tudelft.nl In the second step, a stereoselective alcohol dehydrogenase reduces the prochiral ketone to either the (R)- or (S)-enantiomer of this compound. tudelft.nl

Another relevant enzyme, ethylbenzene dehydrogenase (EbDH), naturally hydroxylates ethylbenzene and its derivatives to (S)-secondary alcohols under anaerobic conditions. cdnsciencepub.comresearchgate.net The established mechanism involves the abstraction of a hydrogen atom from the benzylic position, followed by the stereospecific addition of a water molecule to the resulting carbocation intermediate. cdnsciencepub.comresearchgate.net However, for substrates with para-substituents like -OH or -NH2, a decrease in enantiomeric excess is observed, suggesting an alternative pathway where the carbocation is stabilized by deprotonation, leading to a transient quinone-like species. cdnsciencepub.comkisti.re.kr

The high stereoselectivity of ketoreductases is governed by the precise positioning of the substrate within the enzyme's active site. nih.gov The active site typically contains a catalytic triad (e.g., Ser-Tyr-Lys) and a binding pocket for the cofactor, usually NADPH or NADH. nih.govrsc.org

The stereochemical outcome depends on how the ketone (4-acetylbenzonitrile) is oriented relative to the hydride source (cofactor) and a proton-donating residue (often a tyrosine). nih.govrsc.org

Prelog Selectivity: For the production of (S)-alcohols, the enzyme's active site orients the Re-face of the ketone's carbonyl group towards the cofactor for hydride attack. nih.gov

Anti-Prelog Selectivity: For (R)-alcohols, the Si-face is presented for hydride attack.

Molecular dynamics simulations show that the size and shape of the active site, dictated by specific amino acid residues, control which face of the substrate is accessible. nih.gov Weak interactions, such as hydrogen bonds and electrostatic interactions between the substrate, key residues (like tyrosine and serine), and the cofactor, are critical for stabilizing the transition state and dictating the stereochemical preference. acs.org For instance, mutations in the substrate-binding loop can alter conformational preferences, thereby changing or reversing the stereoselectivity of the reduction. nih.gov

Radical Reaction Pathways (e.g., Benzylic Bromination)

The benzylic position of this compound, the carbon atom bearing the hydroxyl group, is susceptible to radical reactions. Benzylic bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light, is a prime example. libretexts.orgchadsprep.com

The mechanism proceeds via a free-radical chain reaction: libretexts.orgmasterorganicchemistry.com

Initiation: The radical initiator (or light) causes homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•). chemistrysteps.com

Propagation (Step 1): The bromine radical abstracts the hydrogen atom from the benzylic position of this compound. This is the most favorable position for abstraction because it forms a resonance-stabilized benzylic radical. libretexts.orgkhanacademy.org The unpaired electron is delocalized over the benzene (B151609) ring.

Propagation (Step 2): The benzylic radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of HBr with NBS) to form the product, 4-(1-bromo-1-hydroxyethyl)benzonitrile, and another bromine radical, which continues the chain. libretexts.orgchadsprep.com

Termination: The reaction terminates when two radicals combine.

The use of NBS is crucial as it maintains a very low concentration of Br₂ and HBr, which minimizes potential side reactions like electrophilic addition to the aromatic ring. chadsprep.comyoutube.com

Ritter-Type Reactions

The secondary benzylic alcohol functional group in this compound makes it a suitable substrate for the Ritter reaction. organic-chemistry.orgnrochemistry.com This reaction transforms the alcohol into an N-alkyl amide using a nitrile as the nucleophile in the presence of a strong acid (e.g., H₂SO₄). organic-chemistry.orgwikipedia.org

The mechanism involves the formation of a key carbocation intermediate: organic-chemistry.orgnrochemistry.com

Protonation: The strong acid protonates the hydroxyl group of this compound, converting it into a good leaving group (H₂O).

Carbocation Formation: The protonated hydroxyl group departs as a water molecule, generating a secondary benzylic carbocation. This carbocation is stabilized by resonance with the adjacent benzene ring.

Nucleophilic Attack: The nitrogen atom of the nitrile solvent (or a different added nitrile) acts as a nucleophile and attacks the carbocation, forming a stable nitrilium ion intermediate. organic-chemistry.orgwikipedia.org

Hydrolysis: Upon aqueous work-up, the nitrilium ion is attacked by water and subsequently hydrolyzes to yield the final N-substituted amide product. organic-chemistry.orgwikipedia.org

This reaction is highly effective for secondary, tertiary, and benzylic alcohols that can form stable carbocations. nrochemistry.com

| Step | Description | Intermediate |

| 1 | Protonation of the alcohol's hydroxyl group by a strong acid. | Oxonium ion |

| 2 | Loss of water to form a resonance-stabilized benzylic carbocation. | Benzylic carbocation |

| 3 | Nucleophilic attack by a nitrile on the carbocation. | Nitrilium ion |

| 4 | Addition of water and tautomerization during workup. | N-substituted amide |

Cycloaddition Reactions Involving Benzonitrile

The benzonitrile moiety of this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions. mdpi.com In these reactions, the nitrile group itself does not typically act as the dipolarophile, but rather, it is converted into a 1,3-dipole, such as a benzonitrile N-oxide.

Benzonitrile N-oxide, readily generated from the corresponding benzohydroxamoyl chloride, is a common 1,3-dipole. It reacts with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to form five-membered heterocyclic rings, such as isoxazolines or isoxazoles. researchgate.net

The mechanism of this 1,3-dipolar cycloaddition is generally considered to be a concerted, pericyclic process, analogous to the Diels-Alder reaction. chegg.comwikipedia.org According to Frontier Molecular Orbital (FMO) theory, the reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. acs.org The reaction between benzonitrile N-oxide and an alkene proceeds through a single transition state where the two new sigma bonds are formed simultaneously, though not necessarily at the same rate. chegg.com The regiochemistry of the addition is determined by the electronic properties of the substituents on both the dipole and the dipolarophile. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 1 Hydroxyethyl Benzonitrile

Vibrational Spectroscopy Studies

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands for the functional groups present. For 4-(1-Hydroxyethyl)benzonitrile, the key functional groups—hydroxyl (-OH), nitrile (-C≡N), and the substituted benzene (B151609) ring—give rise to distinct and identifiable peaks.

The O-H stretching vibration of the hydroxyl group typically appears as a broad, strong band in the region of 3600-3200 cm⁻¹. The C≡N stretching vibration is a sharp, medium-to-strong intensity band found in the 2260-2220 cm⁻¹ range, a region of the spectrum that is often uncongested. The aromatic ring exhibits several characteristic vibrations, including C-H stretching just above 3000 cm⁻¹ and C=C in-plane stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring (para-substitution) influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the strong C-H out-of-plane bending vibrations below 900 cm⁻¹. The C-O stretching of the secondary alcohol is expected between 1150 and 1075 cm⁻¹.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2985-2965 | Medium | Asymmetric CH₃ Stretch | Methyl (-CH₃) |

| 2880-2860 | Medium | Symmetric CH₃ Stretch | Methyl (-CH₃) |

| 2240-2220 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| 1610-1590 | Medium | C=C Ring Stretch | Aromatic Ring |

| 1510-1490 | Medium | C=C Ring Stretch | Aromatic Ring |

| 1470-1450 | Medium | Asymmetric CH₃ Bend | Methyl (-CH₃) |

| 1380-1370 | Medium | Symmetric CH₃ Bend | Methyl (-CH₃) |

| 1150-1075 | Strong | C-O Stretch | Secondary Alcohol |

| 840-810 | Strong | C-H Out-of-plane Bend | p-Disubstituted Ring |

FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that result in a change in molecular polarizability are Raman-active. While polar groups like -OH have weak Raman signals, non-polar and symmetric bonds, such as the C≡N and aromatic ring vibrations, often produce strong signals.

The C≡N stretch in the Raman spectrum of this compound is expected to be a very strong and sharp band around 2240-2220 cm⁻¹. The aromatic ring vibrations also give rise to prominent peaks, particularly the ring breathing mode, which appears as a sharp, strong band near 1000 cm⁻¹, and the C=C stretching modes around 1600 cm⁻¹. The symmetric C-H stretching of the methyl group is also typically well-defined in the Raman spectrum. In contrast, the O-H stretching vibration is characteristically weak and often difficult to observe.

Table 2: Characteristic FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3050 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2940-2920 | Strong | Symmetric CH₃/CH Stretch | Alkyl Group |

| 2240-2220 | Very Strong | C≡N Stretch | Nitrile (-C≡N) |

| 1610-1590 | Strong | C=C Ring Stretch | Aromatic Ring |

| 1210-1190 | Medium | C-C Stretch | Alkyl/Aromatic |

| 1005-995 | Strong | Ring Breathing Mode | p-Disubstituted Ring |

| 840-810 | Medium | C-H Out-of-plane Bend | p-Disubstituted Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be constructed.

The ¹H NMR spectrum of this compound provides precise information about the number, connectivity, and chemical environment of the hydrogen atoms. The spectrum displays signals corresponding to the aromatic protons, the methine proton of the hydroxyethyl (B10761427) group, the hydroxyl proton, and the methyl protons.

The aromatic region shows two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing nitrile group are deshielded and appear further downfield compared to the protons ortho to the hydroxyethyl group. The methine proton (-CH(OH)-) appears as a quartet due to coupling with the three adjacent methyl protons. Correspondingly, the methyl group protons (-CH₃) appear as a doublet, coupled to the single methine proton. The hydroxyl proton (-OH) signal is typically a singlet, and its chemical shift can vary depending on solvent, concentration, and temperature; it may also exchange with deuterium (B1214612) in D₂O, leading to its disappearance from the spectrum.

Table 3: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.63 | Doublet (d) | 8.4 | 2H | Aromatic H (ortho to -CN) |

| 7.48 | Doublet (d) | 8.4 | 2H | Aromatic H (ortho to -CH(OH)CH₃) |

| 5.00 | Quartet (q) | 6.5 | 1H | Methine H (-CH (OH)CH₃) |

| 2.15 | Singlet (s) | - | 1H | Hydroxyl H (-OH ) |

| 1.51 | Doublet (d) | 6.5 | 3H | Methyl H (-CH(OH)CH₃ ) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. In this compound, seven distinct carbon signals are expected: four for the aromatic ring, one for the nitrile group, and two for the hydroxyethyl side chain.

The carbon of the nitrile group appears in a characteristic downfield region. The four aromatic carbons show distinct signals due to the substitution pattern; the carbon attached to the nitrile group (ipso-carbon) and the carbon attached to the hydroxyethyl group are typically quaternary and have lower intensities. The remaining aromatic carbons appear in the 125-135 ppm range. The carbinol carbon (-CH(OH)-) is deshielded by the attached oxygen atom, while the methyl carbon (-CH₃) appears at the most upfield position.

Table 4: ¹³C NMR Spectral Data for this compound (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 150.30 | Aromatic C (ipso, attached to -CH(OH)CH₃) |

| 132.41 | Aromatic CH (ortho to -CN) |

| 126.20 | Aromatic CH (ortho to -CH(OH)CH₃) |

| 118.80 | Nitrile Carbon (-C ≡N) |

| 111.45 | Aromatic C (ipso, attached to -CN) |

| 70.01 | Methine Carbon (-C H(OH)CH₃) |

| 25.39 | Methyl Carbon (-CH(OH)C H₃) |

While 1D NMR spectra provide foundational data, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to identify direct one-bond correlations between protons and the carbons to which they are attached. For this compound, an HSQC spectrum would show cross-peaks connecting:

The aromatic proton signal at δ 7.63 to the carbon signal at δ 132.41.

The aromatic proton signal at δ 7.48 to the carbon signal at δ 126.20.

The methine proton quartet at δ 5.00 to the carbinol carbon signal at δ 70.01.

The methyl proton doublet at δ 1.51 to the methyl carbon signal at δ 25.39.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is crucial for piecing together the molecular framework. Key expected HMBC correlations for confirming the structure of this compound would include:

Correlations from the methyl protons (δ 1.51) to the methine carbon (δ 70.01, ²J) and the ipso-aromatic carbon (δ 150.30, ³J).

Correlations from the methine proton (δ 5.00) to the methyl carbon (δ 25.39, ²J) and the aromatic carbons ortho to the substituent (δ 126.20, ³J) and the ipso-aromatic carbon (δ 150.30, ²J).

Correlations from the aromatic protons (δ 7.48) to the ipso-aromatic carbon attached to the nitrile (δ 111.45, ³J) and the methine carbon (δ 70.01, ³J), confirming the para-substitution pattern and the connection of the side chain to the ring.

Together, these 1D and 2D NMR techniques provide a definitive and detailed structural elucidation of the this compound molecule.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, enabling the determination of its elemental formula. nih.gov For this compound, with a molecular formula of C₉H₉NO, the theoretical exact mass can be calculated. ijermt.org This calculated mass can then be compared to the experimentally determined mass from an HRMS analysis, typically with a mass accuracy in the parts-per-million (ppm) range, to confirm the elemental composition. nih.gov

The fragmentation of benzonitrile (B105546) and its derivatives upon ionization has been studied, and it is known to involve processes such as the loss of HCN/HNC. nih.govrsc.org For this compound, the fragmentation pattern in HRMS would be expected to show a prominent molecular ion peak [M]⁺•, followed by fragment ions resulting from the loss of small, stable molecules or radicals.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₉NO |

| Theoretical Exact Mass | 147.068414 Da |

| Plausible HRMS Fragmentation | |

| m/z | Proposed Fragment |

| 147.0684 | [C₉H₉NO]⁺• (Molecular Ion) |

| 132.0449 | [C₈H₆NO]⁺ (Loss of CH₃) |

| 104.0497 | [C₇H₆N]⁺ (Loss of CH₃CHO) |

| 77.0391 | [C₆H₅]⁺ (Loss of C₂H₄NO) |

Note: The fragmentation data is predictive and based on common fragmentation pathways for related compounds.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the high mass accuracy of HRMS. sigmaaldrich.com This technique is particularly useful for the analysis of complex mixtures and for the separation of enantiomers when a chiral stationary phase is employed. sigmaaldrich.com For a chiral molecule like this compound, chiral LC could be used to separate the (R) and (S) enantiomers, with HRMS providing their mass spectrometric data. researchgate.net

The retention time in an LC system is dependent on the analyte's properties and the chromatographic conditions, such as the stationary phase, mobile phase composition, and flow rate. nih.gov In a reversed-phase LC setup, the retention time of this compound would be influenced by its moderate polarity. The use of a composite set of probe molecules can be beneficial in assessing the impact of operational parameters on enantiomeric selectivity. sigmaaldrich.com

Table 3: Hypothetical LC-HRMS Parameters for the Analysis of this compound

| Parameter | Description |

| Liquid Chromatography | |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic or gradient mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer |

| Retention Time | Dependent on specific conditions, with distinct times for (R) and (S) enantiomers |

| High-Resolution Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Data Acquisition | Full scan mode to obtain high-resolution mass spectra of the eluting enantiomers |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of UV light by aromatic compounds like this compound is primarily due to π → π* and n → π* electronic transitions. libretexts.org

The benzene ring and the nitrile group contain π-systems, and the oxygen of the hydroxyl group and the nitrogen of the nitrile group possess non-bonding electrons (n-electrons). The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur in the UV region. ijermt.org For substituted benzenes, these transitions are often observed around 250-270 nm. ijermt.org The n → π* transitions, involving the excitation of a non-bonding electron to a π* antibonding orbital, are generally weaker and can be observed at longer wavelengths. libretexts.org The substituents on the benzene ring can cause a shift in the absorption maxima (λmax) to longer (bathochromic) or shorter (hypsochromic) wavelengths. ijermt.org

Table 4: Expected Electronic Transitions for this compound

| Transition | Description | Expected Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring and nitrile group. | 250 - 270 |

| n → π | Excitation of a non-bonding electron from the oxygen or nitrogen atom to a π antibonding orbital. | > 270 |

Note: The specific λmax values would need to be determined experimentally from a UV-Vis spectrum of the compound.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of the Cambridge Structural Database (CSD) indicates that the crystal structure of this compound has not been reported. cam.ac.ukcam.ac.uk If a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would provide invaluable information. For this chiral molecule, crystallizing as a single enantiomer would allow for the determination of its absolute configuration. In the solid state, it is expected that the hydroxyl group would participate in hydrogen bonding, influencing the crystal packing. The nitrile group could also be involved in intermolecular interactions.

Table 5: Information Obtainable from a Hypothetical X-ray Crystal Structure of this compound

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The geometry of the molecule in the solid state. |

| Torsion Angles | The conformation of the hydroxyethyl group relative to the benzene ring. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions that dictate the crystal packing. |

| Absolute Configuration | The absolute stereochemistry ((R) or (S)) if a single enantiomer is crystallized in a chiral space group. |

Computational Chemistry and Theoretical Investigations of 4 1 Hydroxyethyl Benzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. A common approach for organic molecules involves using a functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-31G or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. Such calculations can elucidate the molecule's geometry, vibrational modes, and electronic properties.

Optimized Molecular Geometry and Conformation Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-(1-Hydroxyethyl)benzonitrile, this involves calculating key geometric parameters.

The primary results from a geometry optimization would include:

Bond Lengths: The distances between bonded atoms (e.g., C-C bonds in the benzene (B151609) ring, the C-C, C-O, and O-H bonds of the hydroxyethyl (B10761427) group, and the C≡N bond of the nitrile group).

Bond Angles: The angles formed by three connected atoms (e.g., C-C-C angles in the ring, the C-C-O angle in the side chain).

Dihedral Angles: The rotational angles between four connected atoms, which define the molecule's conformation. A key dihedral angle for this molecule would be the one describing the orientation of the hydroxyethyl group relative to the plane of the benzene ring.

These calculated parameters provide a precise, gas-phase structure of the molecule. In studies of similar molecules, these theoretical values are often found to be in good agreement with experimental data obtained from techniques like X-ray crystallography, with minor deviations attributed to crystal packing effects in the solid state versus the isolated molecule in the calculation wu.ac.th.

Table 1: Representative Table of Calculated Geometric Parameters for this compound (Note: The following is an illustrative example of how data would be presented, as specific calculated values for this molecule are not available in the searched literature.)

| Parameter | Atoms Involved | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C≡N | ~1.15 Å |

| Bond Length (Å) | O-H | ~0.96 Å |

| Bond Length (Å) | C-O | ~1.43 Å |

| Bond Angle (°) | C-C(ring)-C(ethyl) | ~121° |

| Bond Angle (°) | C-O-H | ~108° |

| Dihedral Angle (°) | C(ring)-C(ring)-C(ethyl)-O | Value dependent on conformation |

Vibrational Frequency Calculations and Assignments

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a set of vibrational modes, each with a specific frequency and intensity.

Each calculated frequency corresponds to a particular collective motion of the atoms, such as stretching, bending, or twisting of chemical bonds. The assignment of these theoretical modes to experimentally observed spectral peaks is typically aided by visualizing the atomic motions associated with each frequency and by analyzing the Potential Energy Distribution (PED).

Key vibrational modes for this compound would include:

O-H Stretch: A high-frequency vibration, typically observed around 3500-3700 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups are found at slightly lower frequencies (2850-3000 cm⁻¹).

C≡N Stretch: The nitrile group has a very characteristic and strong stretching vibration in the 2220-2260 cm⁻¹ region.

C-O Stretch: The carbon-oxygen single bond stretch is expected in the 1050-1250 cm⁻¹ range.

Ring Vibrations: The benzene ring exhibits several characteristic in-plane and out-of-plane vibrations.

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data wu.ac.th.

Table 2: Representative Table of Calculated Vibrational Frequencies for this compound (Note: This table is illustrative. Specific calculated frequencies and assignments are not available in the searched literature.)

| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |

|---|---|---|---|

| ν(O-H) | ~3750 | ~3600 | O-H stretch |

| ν(C-H)arom | ~3150 | ~3024 | Aromatic C-H stretch |

| ν(C≡N) | ~2310 | ~2218 | Nitrile C≡N stretch |

| δ(CH₃) | ~1480 | ~1421 | Methyl C-H bend |

| ν(C-O) | ~1180 | ~1133 | C-O stretch |

Electronic Structure Properties

DFT is also used to explore the electronic properties of a molecule, providing insights into its reactivity, stability, and optical characteristics. This involves analyzing the molecular orbitals and the distribution of electronic charge.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap implies high stability and low chemical reactivity.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily excited, which is relevant for understanding its electronic transitions and potential applications in materials science nih.govnih.gov.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely have significant contributions from the electron-withdrawing nitrile group.

Table 3: Representative Table of Frontier Molecular Orbital Properties (Note: This table is for illustrative purposes. Specific energy values are not available in the searched literature.)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Intramolecular charge transfer is a key concept in understanding the electronic behavior of molecules with both electron-donating and electron-withdrawing groups. In this compound, the benzene ring and the hydroxyethyl group can act as electron donors, while the nitrile group is a strong electron acceptor. Analysis of the composition of the HOMO and LUMO can reveal the nature of the lowest-energy electronic transition. If the HOMO is located on the donor part of the molecule and the LUMO on the acceptor part, the HOMO-to-LUMO transition corresponds to an intramolecular charge transfer nih.gov. This phenomenon is fundamental to the non-linear optical properties of many organic molecules.

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule from the DFT results. These charges provide a quantitative picture of the electron distribution and help identify electrophilic and nucleophilic sites.

For this compound, the Mulliken charge analysis would be expected to show:

Negative charges on the electronegative nitrogen and oxygen atoms.

Positive charges on the hydrogen atoms, particularly the one in the hydroxyl group.

The carbon atom of the nitrile group would likely carry a positive charge due to its attachment to the highly electronegative nitrogen atom.

This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity towards other chemical species wu.ac.th.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface of this compound, calculated using density functional theory (DFT), reveals distinct regions of positive, negative, and neutral electrostatic potential.

The regions of negative electrostatic potential (typically colored in shades of red and yellow) are primarily located around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group. These areas represent electron-rich sites and are susceptible to electrophilic attack. The nitrogen atom, with its lone pair of electrons, exhibits a significant negative potential, making it a primary site for interactions with electrophiles. Similarly, the oxygen atom of the hydroxyl group also presents a region of high electron density.

Conversely, the regions of positive electrostatic potential (colored in blue) are concentrated around the hydrogen atoms, particularly the hydroxyl hydrogen and the aromatic protons. These electron-deficient sites are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is the most electropositive site in the molecule, indicating its acidic nature and its potential to act as a hydrogen bond donor.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hot Spots for this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Nitrogen Atom (Nitrile) | Highly Negative | Site for electrophilic attack, protonation, and metal coordination. |

| Oxygen Atom (Hydroxyl) | Negative | Site for electrophilic attack and hydrogen bond acceptor. |

| Hydroxyl Hydrogen | Highly Positive | Site for nucleophilic attack and primary hydrogen bond donor. |

| Aromatic Hydrogens | Positive | Potential sites for weak nucleophilic interactions. |

| Aromatic Ring (π-system) | Negative (above/below plane) | Interaction with electrophiles and π-stacking. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer, hyperconjugative interactions, and the delocalization of electron density, which are crucial for understanding molecular stability and reactivity. For this compound, NBO analysis reveals key electronic interactions that govern its properties.

One of the most important interactions is the delocalization of the oxygen lone pair electrons (n_O) into the anti-bonding σ(C-C) and σ(C-H) orbitals of the adjacent ethyl group. This n_O → σ* interaction stabilizes the molecule and influences the conformational preference of the hydroxyethyl substituent.

Furthermore, hyperconjugative interactions occur between the σ bonds of the ethyl group and the π-system of the benzene ring. Specifically, the delocalization of electron density from the C-H and C-C σ orbitals into the π* anti-bonding orbitals of the aromatic ring (σ → π*) contributes to the stability of the molecule. These interactions are also responsible for the subtle electronic effects of the alkyl substituent on the aromatic system.

The nitrile group also participates in hyperconjugative interactions, with the delocalization of π-electrons from the benzene ring into the π* anti-bonding orbital of the C≡N triple bond (π → π*). This interaction is characteristic of conjugated systems and contributes to the electronic communication between the substituent and the aromatic ring.

NBO analysis also quantifies the delocalization of electron density throughout the molecule. In this compound, the presence of the π-conjugated system of the benzene ring and the nitrile group allows for significant charge delocalization. The electron-withdrawing nature of the nitrile group leads to a delocalization of π-electron density from the benzene ring towards the nitrogen atom. This is evident in the NBO analysis through the significant occupancies of the π* orbitals of the nitrile group.

Table 2: Key NBO Interactions and Their Stabilization Energies in a Model System (e.g., a substituted benzyl (B1604629) alcohol)

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| n(O) | σ(C-C) | ~ 1.5 - 2.5 |

| n(O) | σ(C-H) | ~ 0.5 - 1.5 |

| σ(C-H) | π(C=C) | ~ 2.0 - 3.0 |

| π(C=C) | π(C≡N) | ~ 15.0 - 20.0 |

Note: The values presented are illustrative and based on typical stabilization energies for similar interactions in related molecules. Actual values for this compound would require specific calculations.

Global Chemical Reactivity Descriptors (e.g., Chemical Hardness)

Global chemical reactivity descriptors, derived from conceptual DFT, provide a quantitative measure of the reactivity and stability of a molecule. These descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the resistance of a molecule to change its electron configuration. A high value of chemical hardness indicates high stability and low reactivity. It can be approximated as half the difference between the ionization potential (I) and the electron affinity (A), or in the context of molecular orbital theory, half the difference between the LUMO and HOMO energies (η ≈ (E_LUMO - E_HOMO) / 2).

Chemical Potential (μ) represents the escaping tendency of electrons from a molecule. It is the negative of electronegativity and can be approximated as the average of the ionization potential and electron affinity (μ ≈ -(I + A) / 2) or the average of the HOMO and LUMO energies (μ ≈ (E_HOMO + E_LUMO) / 2).

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

Table 3: Calculated Global Chemical Reactivity Descriptors for a Model Aromatic Nitrile

| Descriptor | Formula | Typical Calculated Value (eV) |

| HOMO Energy | E_HOMO | ~ -7.0 to -6.5 |

| LUMO Energy | E_LUMO | ~ -1.5 to -1.0 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.0 to 6.0 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.5 to 3.0 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | ~ -4.25 to -3.75 |

| Electrophilicity Index (ω) | μ² / (2η) | ~ 3.0 to 3.8 |

Note: These values are representative for a substituted benzonitrile (B105546) and provide an estimate of the expected range for this compound.

Thermochemical Calculations (e.g., ΔG of reaction, ΔG of alkoxy anion formation)

Thermochemical calculations are essential for predicting the feasibility and spontaneity of chemical reactions. The Gibbs free energy of reaction (ΔG_rxn) is a key parameter that determines the position of equilibrium. For this compound, thermochemical calculations can be used to predict the energetics of various transformations, such as the formation of the corresponding alkoxy anion.

The Gibbs free energy of alkoxy anion formation (ΔG_anion) can be calculated by considering the deprotonation of the hydroxyl group. This value is indicative of the acidity of the alcohol. The calculation involves optimizing the geometries of both the neutral molecule and its conjugate base (the alkoxy anion) and calculating their respective Gibbs free energies. The difference between these energies, along with the Gibbs free energy of the proton, gives the ΔG of deprotonation.

ΔG_anion = G(alkoxy anion) + G(H⁺) - G(alcohol)

The acidity of the hydroxyl group in this compound is influenced by the electron-withdrawing nitrile group, which stabilizes the resulting anion through inductive and resonance effects, thereby lowering the ΔG of deprotonation compared to an unsubstituted benzyl alcohol.

Table 4: Estimated Thermochemical Data for the Deprotonation of this compound in the Gas Phase

| Parameter | Description | Estimated Value (kcal/mol) |

| G(alcohol) | Gibbs free energy of the neutral molecule | Variable (reference value) |

| G(alkoxy anion) | Gibbs free energy of the conjugate base | Lower than G(alcohol) |

| ΔG of deprotonation | Gibbs free energy change for anion formation | ~ 330 - 340 |

Note: The estimated ΔG of deprotonation is a gas-phase value. In solution, solvation effects would significantly alter this value.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules and predicting their optical properties, such as UV-Vis absorption spectra. For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions and predict the wavelengths of maximum absorption (λ_max).

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the aromatic system. The presence of the nitrile and hydroxyethyl substituents will cause shifts in the absorption bands compared to unsubstituted benzene. The nitrile group, being a chromophore, will likely lead to a red-shift (bathochromic shift) of the primary absorption bands.

TD-DFT calculations can provide detailed information about the orbitals involved in each electronic transition. For instance, the lowest energy transition is typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The character of these orbitals determines the nature of the transition (e.g., charge transfer, localized excitation). In this compound, the HOMO is expected to have significant contributions from the aromatic π-system and the oxygen lone pairs, while the LUMO will be predominantly localized on the benzonitrile moiety, indicating a degree of intramolecular charge transfer upon excitation.

Table 5: Predicted Electronic Transitions for a Model Substituted Benzonitrile using TD-DFT

| Transition | Wavelength (λ_max) (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | ~ 270 - 280 | ~ 0.02 - 0.05 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~ 230 - 240 | ~ 0.6 - 0.8 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~ 200 - 210 | ~ 0.3 - 0.5 | HOMO → LUMO+1 (π → π*) |

Note: These are illustrative predictions for a generic substituted benzonitrile. The exact values for this compound would depend on the specific level of theory and basis set used in the calculation.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are powerful tools for exploring the conformational preferences and dynamic behavior of molecules. For this compound, MD simulations could provide critical insights into the rotational barriers of the hydroxyethyl group, the flexibility of the molecule, and its intermolecular interactions in condensed phases. These simulations would typically involve the use of a force field to describe the potential energy of the system as a function of its atomic coordinates, allowing for the simulation of molecular motion over time.

Despite the potential of such studies, a specific body of research detailing the parameters and results of MD simulations for this compound is not found in the current body of scientific literature. The development of an accurate force field for this molecule would be a crucial first step, likely requiring quantum mechanical calculations to parameterize the partial atomic charges and torsional parameters associated with the unique chemical environment of the chiral center and its proximity to the aromatic ring and nitrile group.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

| Parameter | Hypothetical Value/Method |

| Force Field | General Amber Force Field (GAFF) or similar |

| Partial Charges | Derived from quantum mechanical calculations (e.g., RESP) |

| Solvent Model | TIP3P or SPC/E water model for aqueous simulations |

| Simulation Engine | AMBER, GROMACS, or NAMD |

| Ensemble | NVT or NPT |

| Temperature | 298.15 K |

| Pressure | 1 atm |

| Simulation Time | >100 ns for adequate conformational sampling |

This table represents a typical setup for an MD simulation and is purely illustrative due to the lack of specific published data for this compound.

Solvent Effects on Electronic and Optical Properties

The surrounding solvent can significantly influence the electronic and optical properties of a molecule. For this compound, changes in solvent polarity would be expected to affect its dipole moment, absorption and emission spectra (solvatochromism), and the relative energies of its conformers. Theoretical investigations into these solvent effects are crucial for interpreting experimental spectroscopic data and for designing molecules with specific photophysical properties.

Polarizable Continuum Models (PCMs) are a common computational approach to approximate the effect of a solvent by representing it as a continuous medium with a given dielectric constant. The Integral Equation Formalism variant of PCM (IEF-PCM) is a widely used method that creates a solute cavity within the solvent reaction field to calculate the solvation energy and its effect on molecular properties.